Steroid sulfatase-IN-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

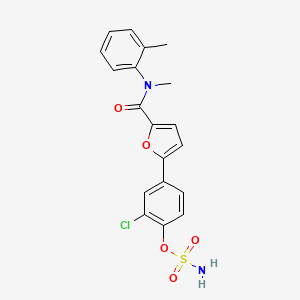

Molecular Formula |

C19H17ClN2O5S |

|---|---|

Molecular Weight |

420.9 g/mol |

IUPAC Name |

[2-chloro-4-[5-[methyl-(2-methylphenyl)carbamoyl]furan-2-yl]phenyl] sulfamate |

InChI |

InChI=1S/C19H17ClN2O5S/c1-12-5-3-4-6-15(12)22(2)19(23)18-10-9-16(26-18)13-7-8-17(14(20)11-13)27-28(21,24)25/h3-11H,1-2H3,(H2,21,24,25) |

InChI Key |

FNMHDFLXMHWFAX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N(C)C(=O)C2=CC=C(O2)C3=CC(=C(C=C3)OS(=O)(=O)N)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Steroid Sulfatase-IN-4: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of Steroid sulfatase-IN-4, a potent irreversible inhibitor of the enzyme steroid sulfatase (STS). This molecule was identified as a promising candidate for the treatment of estrogen-dependent diseases, such as endometriosis, through a novel "drug-prodrug" approach targeting both steroid sulfatase and 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1).

Introduction to Steroid Sulfatase and its Role in Estrogen-Dependent Diseases

Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones.[1] It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), to their active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1] These active steroids can then be further converted to the potent estrogen, estradiol (E2), which plays a crucial role in the proliferation of hormone-dependent cancers and the progression of endometriosis.[1][2] The "sulfatase pathway" is a key mechanism for local estrogen production in peripheral tissues, and its upregulation has been implicated in the pathology of various estrogen-dependent diseases.[2]

The Discovery of this compound: A Dual-Targeting "Drug-Prodrug" Approach

The discovery of this compound, also referred to as compound 16 in the primary literature, emerged from a rational drug design strategy aimed at the dual inhibition of two key enzymes in the estrogen synthesis pathway: steroid sulfatase (STS) and 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1).[3][4] This innovative "drug-prodrug" concept involves a single molecule that acts as an active inhibitor of STS and, upon enzymatic cleavage of its sulfamate group, releases a metabolite that is a potent inhibitor of 17β-HSD1.[3][4]

The development of this dual inhibitor was based on a furan-based scaffold, which had been previously identified as a promising starting point for potent 17β-HSD1 inhibitors.[5] The core idea was to mask the phenolic hydroxyl group of the 17β-HSD1 inhibitor with a sulfamate moiety. This modification was intended to confer potent irreversible inhibitory activity against STS.[3]

Structure-Activity Relationship (SAR) Studies

The lead compounds were optimized through systematic structure-activity relationship (SAR) studies. These investigations focused on modifying various parts of the molecule to enhance potency against both STS and 17β-HSD1, while also improving selectivity and pharmacokinetic properties. The SAR studies explored the impact of different substituents on the furan core and the phenyl rings of the scaffold. This led to the identification of this compound as a compound with a favorable balance of dual-target inhibition and drug-like properties.

References

An In-depth Technical Guide to Steroid Sulfatase-IN-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones, catalyzing the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), to their unconjugated, biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1] These active steroids can subsequently be converted to potent estrogens and androgens, which play significant roles in the pathophysiology of hormone-dependent diseases, including endometriosis, breast cancer, and prostate cancer.[2] Consequently, the inhibition of STS represents a promising therapeutic strategy for the treatment of these conditions.

This technical guide provides a comprehensive overview of Steroid Sulfatase-IN-4, a potent and irreversible inhibitor of human STS. This document will detail its chemical structure, mechanism of action, pharmacological properties, and the experimental protocols utilized for its characterization.

Chemical Structure and Properties

This compound, also referred to as Compound 16, is a non-steroidal small molecule inhibitor of steroid sulfatase.[3]

Chemical Formula: C₁₉H₁₇ClN₂O₅S

Molecular Weight: 420.87 g/mol [3]

SMILES: O=S(OC1=CC=C(C2=CC=C(C(N(C)C3=CC=CC=C3C)=O)O2)C=C1Cl)(N)=O[3]

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D Chemical Structure of this compound.

Pharmacological Data

The inhibitory activity and cytotoxic effects of this compound have been characterized through various in vitro assays. The key quantitative data are summarized in the table below.

| Parameter | Value | Cell Line/Enzyme | Assay Type | Reference |

| IC₅₀ | 25 nM | Human Steroid Sulfatase (STS) | Enzyme Inhibition Assay | [3] |

| % Inhibition | 25% at 1 µM | Human 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) | Enzyme Inhibition Assay | [3] |

| Cytotoxicity | 53.6% inhibition at 20 µM (24 h) | HEK-293 | Cell Viability Assay | [3] |

| Metabolic Stability | Low intrinsic clearance (Clint <30 μL/min/mg protein) | Human Hepatic S9 Fraction | Metabolic Stability Assay | [3] |

Mechanism of Action

This compound is an irreversible, active-site-directed inhibitor.[3] Its mechanism of action is characteristic of aryl sulfamate-based inhibitors, which involves the covalent modification of a key residue within the active site of the steroid sulfatase enzyme.[1] The catalytic site of STS contains a unique formylglycine residue that is essential for its enzymatic activity. The proposed mechanism suggests that the sulfamate moiety of this compound is transferred to this formylglycine residue, leading to the irreversible inactivation of the enzyme.[4][5]

Caption: Proposed mechanism of irreversible inhibition of STS.

Signaling Pathways

The primary consequence of STS inhibition is the reduction in the local production of active estrogens and androgens. This, in turn, modulates the signaling pathways mediated by the estrogen receptor (ER) and the androgen receptor (AR). By blocking the conversion of DHEAS to DHEA, this compound effectively decreases the pool of precursors for both testosterone and estradiol synthesis, leading to reduced activation of their respective nuclear receptors and downstream transcriptional targets.[2][6][7]

References

- 1. Steroid sulfatase - Wikipedia [en.wikipedia.org]

- 2. Steroid sulfatase stimulates intracrine androgen synthesis and is a therapeutic target for advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Steroid Sulfatase Inhibition via Aryl Sulfamates: Clinical Progress, Mechanism and Future Prospects | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition steroid sulfatase suppresses androgen signaling and improves response to enzalutamide - UROONCO Prostate Cancer [prostate.uroonco.uroweb.org]

- 7. Steroid sulfatase and sulfotransferases in the estrogen and androgen action of gynecological cancers: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Steroid Sulfatase-IN-4

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones, catalyzing the hydrolysis of inactive steroid sulfates into biologically active estrogens and androgens. Its role in supplying hormones that fuel the growth of hormone-dependent cancers, such as breast and prostate cancer, has made it a significant therapeutic target.[1][2] Steroid sulfatase-IN-4 is an irreversible inhibitor of human STS, designed to block this crucial step in steroidogenesis. This document provides a detailed overview of the mechanism of action of STS and its inhibition by compounds like this compound, supported by quantitative data, experimental protocols, and pathway visualizations.

The Role of Steroid Sulfatase (STS) in Steroidogenesis

Steroid sulfatase is a microsomal enzyme responsible for converting circulating, inactive steroid sulfates like estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS) into their unconjugated, active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[3][4] These active steroids can then be further metabolized within peripheral tissues to potent estrogens (e.g., estradiol) and androgens that stimulate hormone receptor signaling pathways.[1] In postmenopausal women, the STS pathway is a primary source of estrogens that can promote the growth of estrogen receptor-positive (ER+) breast tumors.[5] The enzymatic activity of STS is often significantly higher in malignant breast tissues compared to normal tissue, highlighting its importance in cancer pathology.[1]

The Catalytic Mechanism of Steroid Sulfatase

The hydrolysis of steroid sulfates by STS occurs within the lumen of the endoplasmic reticulum and involves a unique post-translationally modified residue in its active site: Cα-formylglycine (FGly).[5][6] The catalytic process is a four-step mechanism:

-

Activation: The FGly residue is activated by a water molecule, forming a hydrated gem-diol.

-

Nucleophilic Attack: One of the hydroxyl groups of the hydrated FGly performs a nucleophilic attack on the sulfur atom of the steroid sulfate substrate.

-

Product Release: This attack leads to the cleavage of the sulfate ester bond, releasing the unconjugated, active steroid.

-

Regeneration: The sulfate moiety is temporarily covalently bound to the FGly residue before being hydrolyzed, regenerating the active site for the next catalytic cycle.[7][8]

This compound: Mechanism of Action

This compound is an irreversible inhibitor of human STS.[9] Its mechanism is representative of a class of inhibitors that utilize a sulfamate pharmacophore. These molecules act as "suicide substrates," meaning they are recognized and processed by the enzyme's active site like the natural substrate, but are converted into a reactive intermediate that covalently and irreversibly binds to the enzyme, leading to its permanent inactivation.[3]

The process is as follows:

-

Substrate Mimicry: this compound mimics the structure of natural substrates like estrone sulfate and binds to the STS active site.

-

Catalytic Activation: The enzyme's catalytic FGly residue attacks the sulfur atom of the inhibitor's sulfamate group.

-

Irreversible Binding: This action, instead of leading to hydrolysis and release, results in the transfer of the sulfamoyl group to the FGly residue. This covalent modification is irreversible and renders the enzyme catalytically inactive.

By permanently inactivating the STS enzyme, this compound effectively blocks the production of estrone and DHEA from their sulfated precursors. This reduces the intracellular pool of active steroids available for conversion to potent estrogens and androgens, thereby suppressing hormone receptor signaling and inhibiting the proliferation of hormone-dependent cells.

Downstream Signaling Consequences

The inhibition of STS has profound effects on downstream signaling pathways. By halting the desulfation of E1S and DHEAS, the entire cascade that leads to the activation of estrogen and androgen receptors is disrupted. This is particularly relevant in hormone-sensitive cancers.

Quantitative Data

The inhibitory potency of this compound has been quantified, demonstrating its effectiveness against the human STS enzyme.

| Compound | Target | Assay Type | Potency (IC₅₀) | Notes | Reference |

| This compound | Human Steroid Sulfatase (STS) | Enzyme Inhibition Assay | 25 nM | Irreversible inhibitor. Studied for potential use in endometriosis research. | [9] |

Experimental Protocols

Characterizing an STS inhibitor like this compound involves a series of in vitro and cell-based assays. Below are generalized protocols for key experiments.

In Vitro STS Enzyme Inhibition Assay

Objective: To determine the IC₅₀ value of an inhibitor against STS.

Materials:

-

Human placental microsomes (as a source of STS) or recombinant human STS.

-

Radiolabeled substrate: [³H]estrone-3-sulfate ([³H]E1S).

-

Inhibitor compound (e.g., this compound) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation vials and scintillation fluid.

-

Toluene or other organic solvent for extraction.

Protocol:

-

Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Pre-incubation: In a microcentrifuge tube, add the STS enzyme source (e.g., 10 µg of microsomal protein) and the inhibitor at a specific concentration. Incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Reaction Initiation: Start the enzymatic reaction by adding the radiolabeled substrate, [³H]E1S (e.g., to a final concentration of 20 µM).

-

Incubation: Incubate the reaction mixture at 37°C for a set time (e.g., 30 minutes). The time should be within the linear range of the reaction.

-

Reaction Termination & Extraction: Stop the reaction by adding an organic solvent (e.g., toluene). This also serves to extract the product, [³H]estrone, which is hydrophobic, from the unreacted aqueous substrate, [³H]E1S.

-

Quantification: Vortex the mixture and centrifuge to separate the phases. Transfer an aliquot of the organic (toluene) phase containing the [³H]estrone product to a scintillation vial. Add scintillation fluid.

-

Measurement: Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of product formed and thus the enzyme activity.

-

Data Analysis: Plot the percentage of STS activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Cell-Based Antiproliferative Assay

Objective: To assess the functional effect of the STS inhibitor on the proliferation of hormone-dependent cancer cells.

Materials:

-

Hormone-dependent breast cancer cell line (e.g., T-47D or MCF-7).

-

Cell culture medium (e.g., phenol red-free DMEM/F12) supplemented with charcoal-stripped fetal bovine serum (CS-FBS) to remove endogenous steroids.

-

Substrate (e.g., E1S).

-

Inhibitor compound (this compound).

-

Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo).

-

96-well cell culture plates.

Protocol:

-

Cell Seeding: Seed T-47D cells in a 96-well plate at a density of ~5,000 cells per well in phenol red-free medium with CS-FBS. Allow cells to attach overnight.

-

Treatment: Replace the medium with fresh medium containing a physiological concentration of the STS substrate E1S (e.g., 10 nM) and varying concentrations of this compound. Include appropriate controls (vehicle only, E1S only).

-

Incubation: Culture the cells for 5-7 days, allowing for multiple cell divisions.

-

Proliferation Assessment: Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Measurement: Measure the absorbance or luminescence using a plate reader. The signal is directly proportional to the number of viable cells.

-

Data Analysis: Normalize the data to the vehicle control. Plot cell viability against the inhibitor concentration to determine the concentration at which proliferation is inhibited.

Conclusion

This compound is a potent, irreversible inhibitor of the steroid sulfatase enzyme. Its mechanism of action involves acting as a suicide substrate, leading to the covalent modification and permanent inactivation of the enzyme's active site. By blocking the hydrolysis of inactive steroid sulfates, it effectively shuts down a key pathway for the production of tumor-promoting estrogens and androgens in peripheral tissues. This mechanism provides a strong rationale for its investigation in the treatment of hormone-dependent diseases, including endometriosis and cancers of the breast and prostate. Further characterization through detailed cellular and in vivo studies is necessary to fully elucidate its therapeutic potential.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Steroid sulfatase - Wikipedia [en.wikipedia.org]

- 4. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Regulation of Steroid Action by Sulfation and Desulfation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jme.bioscientifica.com [jme.bioscientifica.com]

- 7. The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide on Steroid Sulfatase-IN-4: An Inhibitor of Human Steroid Sulfatase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Steroid sulfatase-IN-4, a potent inhibitor of human steroid sulfatase (STS). The document details its inhibitory activity, the experimental protocol for determining its potency, and its context within the broader steroid sulfatase signaling pathway.

Quantitative Data Summary

This compound has been identified as an irreversible inhibitor of human steroid sulfatase (STS). Its inhibitory potency is summarized in the table below.

| Compound | Target | IC50 Value | Inhibitor Type | Reference |

| This compound | Human Steroid Sulfatase (STS) | 25 nM | Irreversible | --INVALID-LINK--[1][2] |

Experimental Protocol: Determination of IC50 for this compound

The following protocol outlines the methodology used to determine the half-maximal inhibitory concentration (IC50) of this compound against human STS in a cellular assay. This protocol is based on the methods described in the primary literature.

Objective: To measure the concentration of this compound required to inhibit 50% of the enzymatic activity of human steroid sulfatase in a cellular context.

Materials and Reagents:

-

Cell Line: JEG-3 human choriocarcinoma cells (known to have abundant STS activity).

-

Substrate: Estrone-3-sulfate (E1S).

-

Inhibitor: this compound.

-

Culture Medium: Appropriate cell culture medium for JEG-3 cells (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Assay Buffer: Phosphate buffer (pH 7.4).

-

Scintillation Fluid.

-

Multi-well culture plates.

-

Liquid scintillation counter.

Procedure:

-

Cell Culture:

-

JEG-3 cells are cultured in standard cell culture flasks until they reach a suitable confluency.

-

Cells are then trypsinized, counted, and seeded into multi-well plates at a predetermined density.

-

The cells are allowed to adhere and grow for a specified period before the assay.

-

-

Inhibitor Preparation:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial dilutions of the inhibitor are made in the assay buffer to achieve a range of concentrations for testing.

-

-

Inhibition Assay:

-

The culture medium is removed from the wells containing the adherent JEG-3 cells.

-

The cells are washed with assay buffer.

-

The various concentrations of this compound are added to the respective wells. A control group with no inhibitor is also included.

-

The cells are pre-incubated with the inhibitor for a specific duration to allow for interaction with the STS enzyme.

-

Following pre-incubation, the substrate (estrone-3-sulfate) is added to each well to initiate the enzymatic reaction.

-

The plates are incubated at 37°C for a defined period to allow for the conversion of the substrate by the STS enzyme.

-

-

Quantification of Enzyme Activity:

-

The reaction is terminated.

-

The amount of hydrolyzed substrate (estrone) is quantified. A common method involves the use of a radiolabeled substrate (e.g., [6,7-³H]E1S). The product is extracted and measured using a liquid scintillation counter.

-

The percentage of STS inhibition for each concentration of this compound is calculated by comparing the activity in the treated wells to the control wells.

-

-

Data Analysis:

-

The inhibition data is plotted as a function of the inhibitor concentration.

-

The IC50 value is determined by fitting the data to a suitable dose-response curve using non-linear regression analysis.

-

Steroid Sulfatase Signaling Pathway and Inhibition

Steroid sulfatase plays a pivotal role in the biosynthesis of active steroid hormones. It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively. These active steroids can then be further converted into potent estrogens and androgens, which are implicated in the progression of hormone-dependent diseases like breast cancer and endometriosis.

The inhibition of STS by compounds like this compound blocks this critical step, thereby reducing the local production of active steroid hormones and mitigating their downstream effects.

Caption: Steroid sulfatase (STS) signaling pathway and the point of inhibition by this compound.

The following diagram illustrates the general workflow for determining the IC50 value of an STS inhibitor in a cell-based assay.

References

In Vitro Characterization of Steroid Sulfatase-IN-4: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive in vitro characterization of Steroid sulfatase-IN-4 (also referred to as Compound 16), a potent and irreversible inhibitor of the enzyme steroid sulfatase (STS). This document consolidates key quantitative data, outlines relevant experimental methodologies, and visualizes the inhibitor's mechanism of action within the broader context of steroid metabolism.

Steroid sulfatase plays a crucial role in the biosynthesis of active steroid hormones by catalyzing the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), to their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1][2][3][4] These active steroids are implicated in the progression of hormone-dependent diseases, including endometriosis and certain types of cancer.[1][5] Consequently, the inhibition of STS is a promising therapeutic strategy for these conditions.[5]

Quantitative Data Summary

The in vitro activity of this compound has been characterized through various biochemical and cell-based assays. The key quantitative findings are summarized in the table below.

| Parameter | Value | Species/Cell Line | Assay Type | Reference |

| IC50 (STS Inhibition) | 25 nM | Human | Enzyme Assay | [6][7][8] |

| Inhibition of 17β-HSD1 | 25% inhibition | Human | Cell-free Assay | [6] |

| Cytotoxicity (HEK-293) | 53.6% inhibition | Human | Cell-based Assay | [6] |

| Metabolic Stability | Low intrinsic clearance (Clint <30 μL/min/mg protein) | Human Hepatic S9 | Metabolic Stability Assay | [6] |

Mechanism of Action and Signaling Pathway

This compound acts as an irreversible inhibitor of steroid sulfatase.[6][8] The enzyme STS is responsible for the desulfation of steroid precursors, a critical step in the local production of active estrogens and androgens.[2][5] By inhibiting STS, this compound effectively blocks this conversion, thereby reducing the levels of active steroid hormones that can promote the growth of hormone-dependent tissues.[1]

The following diagram illustrates the role of steroid sulfatase in steroid biosynthesis and the point of intervention for this compound.

Experimental Protocols

While specific, detailed protocols for the characterization of this compound are not publicly available, this section outlines generalized methodologies for the key in vitro assays typically employed for such inhibitors.

Enzyme Inhibition Assay (IC50 Determination)

The inhibitory potency of this compound against human STS is determined using an enzyme inhibition assay. A general workflow for such an assay is depicted below.

Methodology:

-

Enzyme Source: A common source of human steroid sulfatase for in vitro assays is placental microsomes.[5]

-

Substrate: A labeled substrate, such as [3H]-estrone sulfate, is often used to facilitate the detection of the product.

-

Incubation: The enzyme is pre-incubated with varying concentrations of this compound before the addition of the substrate to allow for binding.

-

Reaction: The enzymatic reaction is initiated by adding the substrate and is allowed to proceed for a set time at 37°C.

-

Termination and Product Separation: The reaction is stopped, and the product (e.g., [3H]-estrone) is separated from the unreacted substrate.

-

Quantification: The amount of product formed is quantified, and the percentage of inhibition for each inhibitor concentration is calculated relative to a control without the inhibitor.

-

IC50 Calculation: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Assays

Cell-based assays are crucial for evaluating the activity and potential toxicity of an inhibitor in a more physiologically relevant context.

Cytotoxicity Assay:

To assess the cytotoxic effects of this compound, a cell viability assay using a cell line such as HEK-293 is performed.[6]

-

Cell Culture: HEK-293 cells are cultured in appropriate media and seeded into multi-well plates.

-

Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 24 hours).[6]

-

Viability Assessment: Cell viability is measured using a standard method, such as an MTT or resazurin-based assay, which measures metabolic activity.

-

Data Analysis: The percentage of cell inhibition is calculated by comparing the viability of treated cells to that of untreated control cells.

Metabolic Stability Assay

The metabolic stability of this compound is assessed to predict its in vivo half-life.

-

Incubation: The compound is incubated with a liver fraction, such as human hepatic S9, which contains a mixture of metabolic enzymes.[6]

-

Sampling: Aliquots are taken at different time points.

-

Analysis: The concentration of the parent compound remaining at each time point is determined by a suitable analytical method, such as LC-MS/MS.

-

Clearance Calculation: The rate of disappearance of the compound is used to calculate the intrinsic clearance (Clint).[6]

Conclusion

This compound is a potent, irreversible inhibitor of human steroid sulfatase with an IC50 in the nanomolar range.[6][7][8] In vitro studies demonstrate its ability to inhibit its target enzyme and show some off-target effects and cytotoxicity at higher concentrations.[6] Its low intrinsic clearance suggests good metabolic stability.[6] These findings support the potential of this compound as a therapeutic agent for estrogen-dependent diseases like endometriosis, warranting further investigation.[6]

References

- 1. Buy this compound [smolecule.com]

- 2. The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Steroid sulfatase - Wikipedia [en.wikipedia.org]

- 4. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | TargetMol [targetmol.com]

Preclinical Pharmacology of Steroid Sulfatase-IN-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones. By hydrolyzing steroid sulfates such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS) to their unconjugated, biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), STS plays a pivotal role in the local production of estrogens and androgens.[1][2] This enzymatic activity is implicated in the pathophysiology of hormone-dependent diseases, including endometriosis and breast cancer, making STS a compelling target for therapeutic intervention. Steroid sulfatase-IN-4 (also referred to as compound 16) is a novel, irreversible inhibitor of STS, designed as part of a dual-targeting strategy to also inhibit 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), another key enzyme in estrogen synthesis. This guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing its in vitro activity, metabolic stability, and the methodologies employed in its evaluation.

Core Compound Data & In Vitro Efficacy

This compound has demonstrated potent and irreversible inhibition of human steroid sulfatase. The following tables summarize the key quantitative data from in vitro assessments.

| Parameter | Value | Cell Line/System |

| IC50 (STS Inhibition) | 25 nM | Human STS |

| Off-Target Activity (17β-HSD1 Inhibition) | 25% inhibition at 1 µM | Cell-free assay |

| Cytotoxicity (CC50) | > 20 µM (53.6% inhibition at 20 µM after 24h) | HEK-293 cells |

Table 1: In Vitro Activity of this compound

| Parameter | Result | System |

| Metabolic Stability | Good | Human hepatic S9 fraction |

| Intrinsic Clearance (Clint) | <30 μL/min/mg protein | Human hepatic S9 fraction |

Table 2: Metabolic Stability of this compound

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic potential by blocking the "sulfatase pathway" of estrogen biosynthesis. In hormone-dependent tissues, circulating inactive steroid sulfates are taken up by cells and hydrolyzed by STS to produce active steroids. These active steroids can then bind to their respective receptors, promoting cell proliferation and disease progression. By irreversibly inhibiting STS, this compound prevents the formation of active estrogens and androgens within these tissues, thereby reducing the hormonal stimulus for disease growth.

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

STS Inhibition Assay (Cell-based)

This assay quantifies the ability of a test compound to inhibit the activity of steroid sulfatase in a cellular context.

Caption: Workflow for the cell-based STS inhibition assay.

17β-HSD1 Inhibition Assay (Cell-free)

This assay determines the off-target inhibitory activity of the compound against 17β-hydroxysteroid dehydrogenase type 1.

-

Enzyme Preparation: Recombinant human 17β-HSD1 is purified.

-

Reaction Mixture: A reaction buffer containing a suitable substrate (e.g., estrone) and the cofactor NADPH is prepared.

-

Inhibitor Addition: this compound is added to the reaction mixture at the desired concentration (e.g., 1 µM).

-

Enzyme Initiation: The enzymatic reaction is initiated by the addition of the purified 17β-HSD1.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

-

Detection: The conversion of NADPH to NADP+ is monitored by measuring the decrease in absorbance at 340 nm.

-

Data Analysis: The percentage of inhibition is calculated by comparing the reaction rate in the presence and absence of the inhibitor.

Cytotoxicity Assay (HEK-293 Cells)

This assay assesses the potential cytotoxic effects of this compound on a non-target human cell line.

Caption: Workflow for the cytotoxicity assay.

Metabolic Stability Assay (Human Hepatic S9 Fraction)

This assay evaluates the susceptibility of the compound to metabolism by liver enzymes.

-

Preparation: A reaction mixture is prepared containing human liver S9 fraction, a cofactor regenerating system (e.g., NADPH, UDPGA), and a buffer.

-

Compound Addition: this compound is added to the reaction mixture at a final concentration.

-

Incubation: The mixture is incubated at 37°C, and aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes).

-

Reaction Quenching: The enzymatic reaction in the aliquots is stopped by the addition of a quenching solution (e.g., acetonitrile).

-

Analysis: The concentration of the remaining parent compound in each aliquot is quantified using LC-MS/MS.

-

Data Calculation: The rate of disappearance of the compound is used to calculate the intrinsic clearance (Clint).

Conclusion and Future Directions

This compound is a potent and irreversible inhibitor of steroid sulfatase with favorable in vitro metabolic stability. Its mechanism of action, targeting the local production of active steroid hormones, presents a promising therapeutic strategy for estrogen-dependent diseases such as endometriosis. While the preclinical data are encouraging, further in vivo studies are necessary to establish its pharmacokinetic profile, efficacy in animal models of disease, and overall safety profile. The detailed experimental protocols provided in this guide serve as a foundation for future research and development of this and similar compounds.

References

The Critical Role of Steroid Sulfatase in Estrogen-Dependent Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Steroid sulfatase (STS) has emerged as a pivotal enzyme in the landscape of estrogen-dependent diseases, including breast cancer, endometrial cancer, and endometriosis. By catalyzing the hydrolysis of inactive steroid sulfates into biologically active estrogens and androgens, STS provides a crucial source of fuel for the proliferation of hormone-responsive cells, particularly in postmenopausal women where ovarian estrogen production has ceased. This intratumoral production of estrogens can render therapies that target systemic estrogen levels, such as aromatase inhibitors, less effective. Consequently, the development of potent and specific STS inhibitors has become a promising therapeutic strategy. This guide provides a comprehensive overview of the function of STS, its role in disease pathogenesis, and the preclinical and clinical development of STS inhibitors, complete with detailed experimental protocols and signaling pathway diagrams to facilitate further research and drug discovery efforts.

The "Sulfatase Pathway": A Key Driver of Intracrine Estrogen Production

In peripheral tissues, the formation of the potent estrogen, 17β-estradiol (E2), is largely governed by two key pathways: the "aromatase pathway" and the "sulfatase pathway".[1] While the aromatase pathway synthesizes estrogens from androgens, the sulfatase pathway generates active estrogens from a large circulating reservoir of inactive steroid sulfates, primarily estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS).[1][2]

Steroid sulfatase, a membrane-bound enzyme located in the endoplasmic reticulum, is the central player in this pathway.[3] It hydrolyzes E1S to estrone (E1) and DHEAS to dehydroepiandrosterone (DHEA).[2][4] E1 can then be converted to the more potent E2 by 17β-hydroxysteroid dehydrogenases (17β-HSDs).[1] DHEA can also be metabolized to active androgens or converted to estrogens.[4] This localized production of estrogens within the diseased tissue itself, a process termed "intracrinology," is a critical factor in the progression of hormone-dependent pathologies.[1]

The significance of the sulfatase pathway is underscored by the fact that STS activity is detectable in the majority of hormone-dependent breast cancers and is often found at higher levels in malignant tissues compared to normal tissues.[4][5]

Signaling Pathways and Molecular Interactions

The signaling cascade initiated by STS activity is central to the pathophysiology of estrogen-dependent diseases. The estrogens produced via the sulfatase pathway bind to and activate estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors.[1] Upon activation, these receptors dimerize and translocate to the nucleus where they bind to estrogen response elements (EREs) on the DNA, leading to the transcription of genes involved in cell proliferation and survival.

Steroid Sulfatase Inhibitors: A Targeted Therapeutic Approach

The critical role of STS in providing fuel for hormone-dependent diseases has led to the development of potent STS inhibitors. These inhibitors block the enzymatic activity of STS, thereby reducing the local production of active estrogens and androgens.

Quantitative Data on STS Inhibitor Potency

A number of steroidal and non-steroidal STS inhibitors have been developed and evaluated in preclinical and clinical settings. The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50).

| Inhibitor | Type | Target Cell/System | IC50 | Reference(s) |

| Irosustat (STX64) | Non-steroidal, Irreversible | JEG-3 cells | 0.5 nM | [6] |

| Irosustat (STX64) | Non-steroidal, Irreversible | MCF-7 cells | 0.2 nM | [7] |

| Irosustat (STX64) | Non-steroidal, Irreversible | Placental microsomes | 8 nM | [7] |

| EMATE (Estrone-3-O-sulfamate) | Steroidal, Irreversible | MCF-7 cells | Not specified | [8] |

| STX213 | Steroidal | Placental microsomes | Not specified | Not specified |

| 2-MeOE2bisMATE | Steroidal | MCF-7 cells (growth inhibition) | 0.4 µM | [8] |

| Substituted chromenone sulfamates | Non-steroidal, Irreversible | MCF-7 cells | <100 pM | [9] |

Table 1: In Vitro Potency of Selected STS Inhibitors

Clinical Efficacy of STS Inhibitors

Clinical trials with the first-generation STS inhibitor, Irosustat (STX64), have demonstrated its potential in treating estrogen-dependent breast cancer.

| Clinical Trial Phase | Patient Population | Key Findings | Reference(s) |

| Phase I | Postmenopausal women with breast cancer | Median inhibition of STS activity: 98% in peripheral blood lymphocytes and 99% in breast tumor tissue. Significant decreases in serum estrone, estradiol, androstenediol, and DHEA. Stable disease observed in 4 patients. | [10] |

| Phase II (IRIS study) | Postmenopausal women with ER-positive advanced breast cancer progressing on an aromatase inhibitor | Clinical benefit rate of 18.5% (intent-to-treat analysis). Median duration of clinical benefit was 9.4 months. | [11] |

| Phase II | Postmenopausal women with untreated ER-positive early breast cancer | Significant reduction in tumor cell proliferation. | [12] |

Table 2: Summary of Clinical Trial Data for Irosustat (STX64)

Experimental Protocols for STS Research

Steroid Sulfatase Activity Assay (Radiometric)

This protocol is adapted from Purohit et al. (1997) and is suitable for measuring STS activity in intact cell lines.[13]

Materials:

-

[6,7-³H] Estrone sulfate (E1S)

-

Unlabeled E1S

-

[4-¹⁴C] Estrone (E1) (for monitoring procedural losses)

-

Cell culture medium (phenol red-free)

-

Toluene

-

Scintillation fluid

-

Cell culture plates

-

Incubator (37°C)

-

Scintillation counter

Procedure:

-

Seed cells in appropriate culture plates and allow them to adhere.

-

Prepare the incubation medium containing [6,7-³H] E1S (e.g., 4 x 10⁵ dpm) and unlabeled E1S to a final desired concentration (e.g., 20 µM).

-

Include [4-¹⁴C] E1 (e.g., 1 x 10⁴ dpm) in the reaction mixture to monitor for procedural losses during extraction.

-

Remove the existing cell culture medium and add the incubation medium to the cells.

-

Incubate the plates for a specified period (e.g., 18 hours) at 37°C.

-

Following incubation, stop the reaction and separate the product (E1) from the substrate (E1S) by liquid-liquid extraction with toluene.

-

Transfer the toluene phase containing the radiolabeled E1 to a scintillation vial.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Calculate the STS activity based on the amount of [³H] E1 formed, normalized to the amount of protein or number of cells.

Cell Proliferation Assay (MTS Assay)

This protocol provides a general framework for assessing the effect of STS inhibitors on the proliferation of estrogen-dependent cancer cell lines such as MCF-7.

Materials:

-

MCF-7 breast cancer cell line

-

Cell culture medium (e.g., RPMI supplemented with 10% FBS)

-

STS inhibitor(s) of interest

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed MCF-7 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.

-

Prepare serial dilutions of the STS inhibitor in cell culture medium.

-

Remove the medium from the wells and replace it with medium containing the STS inhibitor at various concentrations. Include appropriate vehicle controls.

-

Incubate the plates for a defined period (e.g., 72 hours).

-

At the end of the incubation period, add the MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plates for an additional 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 value for growth inhibition.

Note: It is crucial to be aware that the MTS assay can sometimes produce misleading results in the context of cell cycle arrest, as some treatments can increase mitochondrial activity without affecting cell number.[14] It is therefore recommended to validate findings with a direct cell counting method (e.g., Trypan Blue exclusion) or a DNA synthesis assay (e.g., EdU incorporation).[14]

Experimental and Drug Development Workflow

The discovery and development of novel STS inhibitors follow a structured workflow, from initial screening to preclinical and clinical evaluation.

Conclusion and Future Directions

Steroid sulfatase represents a validated and compelling target for the treatment of a range of estrogen-dependent diseases. The development of STS inhibitors has provided a novel therapeutic avenue, particularly for patients who have developed resistance to existing endocrine therapies. The first-generation inhibitor, Irosustat, has demonstrated proof-of-concept in clinical trials, and ongoing research is focused on the development of second and third-generation inhibitors with improved potency and pharmacokinetic properties.[3]

Future research will likely focus on:

-

The development of dual-target inhibitors that simultaneously block both the sulfatase and aromatase pathways.

-

The identification of biomarkers to predict which patients are most likely to respond to STS inhibitor therapy.

-

The exploration of STS inhibitors in other hormone-dependent conditions beyond cancer, such as endometriosis.

The continued investigation into the biology of steroid sulfatase and the development of novel inhibitory agents hold significant promise for improving the treatment outcomes for patients with estrogen-dependent diseases.

References

- 1. The Sulfatase Pathway for Estrogen Formation: Targets for the Treatment and Diagnosis of Hormone-Associated Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Significance of the Sulfatase Pathway for Local Estrogen Formation in Endometrial Cancer [frontiersin.org]

- 3. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent developments of steroid sulfatase inhibitors as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. TTD: Therapeutic Target Database [ttd.idrblab.cn]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Inhibition of MCF-7 breast cancer cell proliferation and in vivo steroid sulphatase activity by 2-methoxyoestradiol-bis-sulphamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stimulation of MCF-7 breast cancer cell proliferation by estrone sulfate and dehydroepiandrosterone sulfate: inhibition by novel non-steroidal steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phase I study of STX 64 (667 Coumate) in breast cancer patients: the first study of a steroid sulfatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. IRIS study: a phase II study of the steroid sulfatase inhibitor Irosustat when added to an aromatase inhibitor in ER-positive breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. alzdiscovery.org [alzdiscovery.org]

- 13. Estrone Sulfate Transport and Steroid Sulfatase Activity in Colorectal Cancer: Implications for Hormone Replacement Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]

An In-Depth Technical Guide to Steroid Sulfatase-IN-4: A Dual-Targeting Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Steroid sulfatase-IN-4 (also known as compound 37), a novel dual-targeting inhibitor of Steroid Sulfatase (STS) and 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1). This document details the inhibitor's mechanism of action, quantitative inhibitory data, and the experimental protocols for its evaluation, making it a vital resource for researchers in endocrinology and oncology.

Core Concept: A Drug-Prodrug Approach

This compound employs an innovative "drug-prodrug" strategy. The intact molecule, a sulfamate ester, acts as a direct, irreversible inhibitor of STS. Upon enzymatic cleavage of the sulfamate group by STS within the target cell, it releases its corresponding phenol metabolite. This phenol is the active drug that potently and reversibly inhibits 17β-HSD1. This dual-action mechanism allows for the simultaneous blockade of two key enzymes in the local estrogen biosynthesis pathway, offering a promising therapeutic strategy for estrogen-dependent diseases such as endometriosis and breast cancer.[1][2][3][4]

Data Presentation: Quantitative Inhibitory Activity

The inhibitory potency of this compound and its active phenolic metabolite has been characterized in both cellular and cell-free assays. The data are summarized below for clear comparison.

| Inhibitor | Target Enzyme | Assay Type | Cell Line | IC₅₀ (nM) | Notes |

| This compound (Compound 37) | STS | Cellular | T47D | 63 | Irreversible inhibition |

| Phenol of Compound 37 | 17β-HSD1 | Cell-free | - | Data not available | Potent inhibition observed |

| Phenol of Compound 37 | 17β-HSD1 | Cellular | T47D | Data not available | Potent inhibition observed |

| Phenol of Compound 37 | 17β-HSD2 | Not specified | - | Not specified | High selectivity over 17β-HSD2 |

T47D is a human breast cancer cell line.

Mandatory Visualizations

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

-

Cell Line: T47D human breast cancer cells.

-

Protocol:

-

T47D cells are seeded in appropriate multi-well plates and allowed to adhere.

-

The cells are then incubated with varying concentrations of this compound for a predetermined period (e.g., 24 hours).

-

A radiolabeled substrate for STS, such as [³H]-estrone-3-sulfate, is added to the cells.

-

The enzymatic reaction is allowed to proceed for a specific duration.

-

The reaction is stopped, and the radiolabeled product, [³H]-estrone, is separated from the substrate using an appropriate chromatographic method (e.g., thin-layer chromatography or high-performance liquid chromatography).

-

The amount of product formed is quantified using a scintillation counter.

-

The percentage of STS inhibition at each concentration of the inhibitor is calculated relative to a vehicle-treated control.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

-

Cell Line: T47D human breast cancer cells.

-

Protocol:

-

T47D cells are seeded in multi-well plates.

-

To assess the activity of the phenol metabolite, the cells are incubated with varying concentrations of the pre-synthesized phenol of this compound.

-

A radiolabeled substrate for 17β-HSD1, such as [³H]-estrone, is added to the cells along with the necessary cofactor (NADPH).

-

The reaction is incubated for a set time to allow for the conversion of estrone to estradiol.

-

The reaction is terminated, and the steroids are extracted.

-

The substrate ([³H]-estrone) and product ([³H]-estradiol) are separated by chromatography.

-

The radioactivity of the product is measured to determine the enzymatic activity.

-

The percentage of 17β-HSD1 inhibition is calculated for each concentration of the phenol metabolite.

-

The IC₅₀ value is determined from the resulting dose-response curve.

-

-

Enzyme Source: Recombinant human 17β-HSD1 or a cytosolic fraction from cells overexpressing the enzyme.

-

Protocol:

-

The enzyme preparation is incubated with the cofactor (NADPH) and various concentrations of the phenol of this compound in a suitable buffer.

-

The enzymatic reaction is initiated by the addition of the radiolabeled substrate, [³H]-estrone.

-

The reaction mixture is incubated at 37°C for a defined period.

-

The reaction is stopped, and the steroids are extracted.

-

Substrate and product are separated via chromatography (HPLC).

-

The amount of [³H]-estradiol formed is quantified by a radioflow detector.

-

Inhibition percentages are calculated, and the IC₅₀ value is determined.

-

Conclusion

This compound represents a significant advancement in the development of dual-targeting inhibitors for estrogen-dependent diseases. Its unique drug-prodrug mechanism, coupled with its potent and selective inhibition of both STS and 17β-HSD1, underscores its potential as a valuable therapeutic candidate. The data and protocols presented in this guide offer a foundational resource for further research and development in this promising area of oncology and endocrinology.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Collection - Dual Targeting of Steroid Sulfatase and 17β-Hydroxysteroid Dehydrogenase Type 1 by a Novel Drug-Prodrug Approach: A Potential Therapeutic Option for the Treatment of Endometriosis - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 4. Dual Targeting of Steroid Sulfatase and 17β-Hydroxysteroid Dehydrogenase Type 1 by a Novel Drug-Prodrug Approach: A Potential Therapeutic Option for the Treatment of Endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sulfamate Scaffold: A Deep Dive into the Structure-Activity Relationship of Steroid Sulfatase-IN-4 Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones, playing a pivotal role in the conversion of inactive steroid sulfates to their active forms. This function has positioned STS as a key therapeutic target for hormone-dependent diseases, most notably estrogen receptor-positive breast cancer. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of analogues of Steroid sulfatase-IN-4, a potent STS inhibitor. We will explore the chemical modifications that influence inhibitory activity, present detailed experimental protocols for the synthesis and evaluation of these compounds, and visualize the underlying biological pathways and experimental workflows.

Introduction: The Role of Steroid Sulfatase in Estrogen Synthesis

Steroid sulfatase (EC 3.1.6.2) is a microsomal enzyme responsible for hydrolyzing the sulfate ester bond of various 3β-hydroxysteroid sulfates.[1] In the context of breast cancer, STS is of particular interest due to its role in the conversion of estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS) into estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[2] These products can then be further metabolized to the potent estrogen, estradiol (E2), which can stimulate the growth of hormone-dependent tumors.[1] The STS pathway is a significant contributor to the local production of estrogens in postmenopausal women.[1]

Inhibition of STS presents a promising therapeutic strategy to reduce the levels of active estrogens in target tissues, thereby impeding tumor growth.[3] this compound and its analogues belong to a class of potent, non-steroidal STS inhibitors characterized by a sulfamate pharmacophore, which is crucial for their inhibitory activity.[3][4] Understanding the SAR of these analogues is paramount for the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) of this compound Analogues

While specific SAR data for direct analogues of "this compound" is limited in publicly available literature, a closely related and well-studied class of compounds, the 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenyl sulfamate derivatives, provides excellent insights into the key structural features governing STS inhibition. The following table summarizes the inhibitory activity of a series of these analogues against the human STS enzyme.

| Compound ID | R1 | R2 | R3 | R4 | R5 | IC₅₀ (nM) |

| 4a | H | H | H | H | H | 78.3 |

| 4b | Cl | H | Cl | H | H | 38.1 |

| 4c | F | H | F | H | H | 36.8 |

| 4d | I | H | I | H | H | 25.7 |

| 4e | OCH₃ | H | OCH₃ | H | H | 65.2 |

| 4f | H | Cl | H | Cl | H | 45.6 |

| 4g | H | F | H | F | H | 42.1 |

| 4h | H | I | H | I | H | 30.9 |

| 4i | H | H | OCH₃ | H | H | 55.4 |

| 4j | H | H | Cl | H | H | 48.9 |

| 4k | H | H | F | H | H | 44.3 |

| 4l | H | H | I | H | H | 33.7 |

| 4m | H | H | NO₂ | H | H | 95.1 |

Key SAR Observations:

-

The Sulfamate Moiety: The presence of the O-sulfamate group is essential for potent, irreversible inhibition of STS. This group is believed to mimic the natural sulfate substrate and interact with the active site of the enzyme.[4]

-

Aromatic Core: The biphenyl-like scaffold provided by the 1,4-disubstituted phenyl and 1-phenyl-1,2,3-triazole rings appears to be optimal for fitting into the active site of STS.

-

Substitution on the Terminal Phenyl Ring:

-

Halogens: Introduction of halogen atoms (F, Cl, I) on the terminal phenyl ring generally enhances inhibitory activity compared to the unsubstituted analogue (4a). The potency appears to increase with the size and lipophilicity of the halogen, with iodine substitution (4d, 4h, 4l) resulting in the most potent compounds.

-

Electron-Donating Groups: Methoxy substitution (4e, 4i) leads to a slight decrease in potency compared to the halogenated analogues.

-

Electron-Withdrawing Groups: A nitro group (4m) significantly reduces the inhibitory activity.

-

Positional Effects: Substitution at the meta-positions (R2 and R4) and para-position (R3) of the terminal phenyl ring appears to be more favorable than ortho-substitution.

-

Experimental Protocols

General Synthesis of 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenyl Sulfamate Analogues

The synthesis of the title compounds can be achieved through a multi-step process, with the key final step being the sulfamoylation of the phenolic precursor.

Step 1: Synthesis of the Phenolic Precursor

The phenolic precursors, 4-(1-aryl-1H-1,2,3-triazol-4-yl)phenols, are typically synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between a substituted phenyl azide and 4-ethynylphenol.

Step 2: Sulfamoylation

The final sulfamoylation step is carried out by reacting the phenolic precursor with sulfamoyl chloride in the presence of a base, such as pyridine or triethylamine, in an aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

General Procedure:

-

To a solution of the appropriate 4-(1-aryl-1H-1,2,3-triazol-4-yl)phenol (1.0 eq) in anhydrous DCM at 0 °C is added triethylamine (2.0 eq).

-

Sulfamoyl chloride (1.5 eq) is added portion-wise, and the reaction mixture is stirred at room temperature for 12-24 hours.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water and extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired sulfamate analogue.

In Vitro Steroid Sulfatase Inhibition Assay

The inhibitory potency of the synthesized analogues is determined using an in vitro enzymatic assay with human placental microsomes as the source of STS and radiolabeled estrone sulfate ([³H]E1S) as the substrate.

Materials:

-

Human placental microsomes

-

[³H]Estrone sulfate (E1S)

-

Inhibitor compounds dissolved in DMSO

-

Tris-HCl buffer (pH 7.4)

-

Toluene

-

Scintillation cocktail

-

96-well microplates

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, human placental microsomes, and the inhibitor compound at various concentrations in a total volume of 190 µL in a 96-well plate.

-

Pre-incubate the mixture at 37 °C for 15 minutes.

-

Initiate the enzymatic reaction by adding 10 µL of [³H]E1S (final concentration ~100,000 dpm).

-

Incubate the plate at 37 °C for 20 minutes.

-

Stop the reaction by adding 100 µL of ice-cold Tris-HCl buffer.

-

Add 1 mL of toluene to each well, cap the plate, and vortex for 1 minute to extract the liberated [³H]estrone.

-

Centrifuge the plate to separate the aqueous and organic layers.

-

Transfer an aliquot of the toluene layer to a scintillation vial containing scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by non-linear regression analysis.

Signaling Pathways and Experimental Workflows

Estrogen Biosynthesis Pathway via Steroid Sulfatase

The following diagram illustrates the role of STS in the conversion of inactive steroid sulfates to active estrogens, which in turn can stimulate estrogen receptor-positive breast cancer cell proliferation. Inhibition of STS blocks this pathway.

Caption: STS-mediated conversion of inactive steroid sulfates to active estrogens.

Workflow for the Discovery and Evaluation of STS Inhibitors

The development of novel STS inhibitors follows a structured workflow from initial design to preclinical evaluation.

Caption: A typical workflow for the development of novel STS inhibitors.

Conclusion

The structure-activity relationship of this compound analogues and related compounds highlights the critical role of the sulfamate pharmacophore and the nature of substituents on the aromatic scaffold in determining inhibitory potency. The detailed experimental protocols provided herein offer a practical guide for the synthesis and evaluation of novel STS inhibitors. The visualized pathways and workflows further clarify the biological rationale for targeting STS and the process of drug discovery in this area. Continued exploration of the SAR of these and other classes of STS inhibitors will undoubtedly lead to the development of more effective therapies for hormone-dependent cancers.

References

Methodological & Application

Application Notes and Protocols for Steroid Sulfatase-IN-4 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steroid sulfatase (STS) is a critical enzyme in the steroidogenic pathway, responsible for the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1][2] This enzymatic activity is a key source of estrogens and androgens in peripheral tissues, and its upregulation has been implicated in the progression of hormone-dependent diseases, including breast cancer, endometriosis, and prostate cancer.[1][2][3] Consequently, the inhibition of STS has emerged as a promising therapeutic strategy for these conditions.[4][5]

Steroid sulfatase-IN-4 is an irreversible inhibitor of human STS with a reported IC50 value of 25 nM.[6] These application notes provide detailed protocols for the in vitro evaluation of this compound and other STS inhibitors using both cell-based and enzyme-based assays.

Signaling Pathway of Steroid Sulfatase in Hormone-Dependent Cancers

STS plays a pivotal role in the intracrine production of active steroid hormones that can fuel the growth of hormone-dependent cancers. The "sulfatase pathway" often predominates over the "aromatase pathway" in providing estrogens to breast tumors.[7][8] Inactive steroid sulfates are transported into the cell where STS, located in the endoplasmic reticulum, hydrolyzes them.[1][7] The resulting active steroids can then bind to and activate hormone receptors, such as the estrogen receptor (ER), leading to the transcription of genes involved in cell proliferation and tumor growth.[1][7]

Caption: Steroid Sulfatase (STS) Signaling Pathway in Hormone-Dependent Cancers.

Experimental Protocols

Cell-Based STS Inhibition Assay using JEG-3 Cells

This protocol describes a whole-cell assay to determine the inhibitory potency of compounds on STS activity in the human choriocarcinoma cell line JEG-3, which endogenously expresses high levels of STS.[9][10]

Materials and Reagents:

-

JEG-3 cells (ATCC HTB-36)

-

DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound and other test inhibitors

-

[6,7-³H]-Estrone sulfate ([³H]E1S)

-

Unlabeled estrone sulfate (E1S)

-

Toluene

-

Scintillation cocktail

-

96-well cell culture plates

-

Phosphate Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

BCA Protein Assay Kit

Experimental Workflow:

Caption: Workflow for the Cell-Based STS Inhibition Assay.

Procedure:

-

Cell Seeding: Seed JEG-3 cells into a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Inhibitor Preparation: Prepare serial dilutions of this compound and other test compounds in culture medium.

-

Inhibitor Treatment: Remove the culture medium from the wells and add 100 µL of the prepared inhibitor dilutions. Include wells with vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Irosustat).

-

Pre-incubation (for irreversible inhibitors): Incubate the cells with the inhibitor for a specific period (e.g., 1-4 hours) before adding the substrate.

-

Substrate Addition: Prepare a working solution of [³H]E1S in culture medium. Add a specific amount of [³H]E1S (e.g., 20,000 dpm) and unlabeled E1S to each well to achieve a final desired substrate concentration.

-

Incubation: Incubate the plate for 4-24 hours at 37°C in a 5% CO₂ incubator.

-

Reaction Termination and Extraction: Terminate the reaction by adding a suitable stop solution. Add 500 µL of toluene to each well, vortex, and centrifuge to separate the phases. The liberated unconjugated steroid ([³H]E1) will be in the organic (toluene) phase, while the unreacted [³H]E1S remains in the aqueous phase.

-

Scintillation Counting: Transfer an aliquot of the toluene phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the percentage of STS inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation. For irreversible inhibitors, it is recommended to determine IC50 values at multiple pre-incubation times to better characterize their potency.[11][12][13]

-

Data Presentation:

| Inhibitor Concentration (nM) | % STS Inhibition (Mean ± SD) |

| 0.1 | |

| 1 | |

| 10 | |

| 25 | |

| 50 | |

| 100 | |

| 1000 |

Cell-Free STS Inhibition Assay using a Fluorometric Method

This protocol describes a cell-free assay using cell lysates or a purified STS enzyme and a fluorogenic substrate, 4-methylumbelliferyl sulfate (4-MUS).

Materials and Reagents:

-

Purified human placental STS or cell lysate from a high-expressing cell line (e.g., JEG-3)

-

This compound and other test inhibitors

-

4-Methylumbelliferyl sulfate (4-MUS)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Black 96-well microplate

-

Fluorometric plate reader

Experimental Workflow:

Caption: Workflow for the Cell-Free Fluorometric STS Inhibition Assay.

Procedure:

-

Enzyme and Inhibitor Preparation: In a black 96-well plate, add a fixed amount of purified STS enzyme or cell lysate to each well containing assay buffer. Then, add varying concentrations of this compound or other test inhibitors.

-

Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-60 minutes) at room temperature or 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a pre-warmed solution of 4-MUS to each well.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme).

-

Calculate the percentage of STS inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value as described for the cell-based assay.

-

Data Presentation:

| Compound | IC50 (nM) |

| This compound | 25[6] |

| Reference Inhibitor (e.g., Irosustat) |

Conclusion

The provided protocols offer robust and reliable methods for the in vitro characterization of this compound and other STS inhibitors. The cell-based assay provides insights into inhibitor potency in a more physiologically relevant context, accounting for cell permeability and off-target effects. The cell-free fluorometric assay is a higher-throughput method suitable for primary screening and kinetic analysis. For irreversible inhibitors like this compound, careful consideration of pre-incubation time is crucial for accurate potency determination. These assays are valuable tools for the discovery and development of novel therapeutics targeting steroid sulfatase for the treatment of hormone-dependent diseases.

References

- 1. academic.oup.com [academic.oup.com]

- 2. [PDF] A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors | Semantic Scholar [semanticscholar.org]

- 3. In breast cancer subtypes steroid sulfatase (STS) is associated with less aggressive tumour characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Achieving the ratiometric imaging of steroid sulfatase in living cells and tissues with a two-photon fluorescent probe - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Estrone sulfate and sulfatase activity in human breast cancer and endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholars.northwestern.edu [scholars.northwestern.edu]

- 7. The Sulfatase Pathway for Estrogen Formation: Targets for the Treatment and Diagnosis of Hormone-Associated Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. karger.com [karger.com]

- 11. researchgate.net [researchgate.net]

- 12. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

Application Notes and Protocols for Cell-Based Steroid Sulfatase (STS) Activity Assay Using Steroid Sulfatase-IN-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steroid sulfatase (STS) is a critical enzyme in the steroid biosynthesis pathway, responsible for the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1][2] These active steroids can drive the proliferation of hormone-dependent cancers, such as breast and prostate cancer.[1][2] Consequently, STS has emerged as a promising therapeutic target for the treatment of these malignancies.[1][2]

Steroid sulfatase-IN-4 is a potent and irreversible inhibitor of human STS with an IC50 of 25 nM.[3] This application note provides a detailed protocol for a cell-based assay to measure STS activity and to evaluate the inhibitory potential of compounds like this compound in a cellular context. The assay is based on the conversion of a sulfated steroid substrate by STS expressed in whole, live cells, followed by the quantification of the resulting unconjugated steroid.

Signaling Pathway of Steroid Sulfatase

Quantitative Data Summary

The following tables summarize key quantitative parameters for the cell-based STS activity assay.

Table 1: Inhibitor and Substrate Concentrations

| Compound | Type | Cell Line | IC50 / Concentration | Reference |

| This compound | Irreversible Inhibitor | Human STS | 25 nM | [3] |

| DHEAS | Substrate | MCF-7 | 1 µM (physiological) | [4] |

| Estrone Sulfate (E1S) | Substrate | hOB cells | 0.05 µM | [5] |

| Estrone-3-O-sulfamate (EMATE) | Inhibitor | MCF-7 | Potent, sub-nanomolar | [1] |

Table 2: Recommended Concentration Ranges for Assay Components

| Component | Recommended Starting Concentration | Recommended Range |

| DHEAS (Substrate) | 1 µM | 0.1 - 10 µM |

| Estrone Sulfate (E1S) (Substrate) | 100 nM | 10 - 500 nM |

| This compound | 100 nM | 1 nM - 10 µM (for dose-response) |

| Cell Seeding Density (96-well plate) | 2 x 10^4 cells/well | 1 x 10^4 - 5 x 10^4 cells/well |

Experimental Protocols

This section provides detailed protocols for a cell-based STS activity assay using this compound as an inhibitor. The principle of the assay is the quantification of DHEA produced from DHEAS by STS-expressing cells.

Experimental Workflow

Materials and Reagents

-

Cell Lines:

-

MCF-7 (human breast adenocarcinoma, ATCC HTB-22)

-

JEG-3 (human choriocarcinoma, ATCC HTB-36)

-

-

Culture Media:

-

For MCF-7: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 0.01 mg/mL human insulin.

-

For JEG-3: EMEM supplemented with 10% FBS.

-

-

Assay Medium: Phenol red-free EMEM with charcoal-stripped FBS to minimize background estrogenic activity.

-

Substrate: Dehydroepiandrosterone sulfate (DHEAS) (Sigma-Aldrich, D5297 or equivalent).

-

Inhibitor: this compound (TargetMol, T6583 or equivalent).[3]

-

Detection Kit: DHEA ELISA Kit (Arbor Assays, K054-H or equivalent).[6]

-

Other Reagents:

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

96-well cell culture plates (clear)

-

Multi-channel pipette

-

Microplate reader

-

Protocol 1: Cell Culture and Seeding

-

Culture MCF-7 or JEG-3 cells in their respective complete growth media in a humidified incubator at 37°C with 5% CO2.

-

For the assay, detach cells using Trypsin-EDTA and resuspend in assay medium.

-

Perform a cell count and adjust the cell density to 2 x 10^5 cells/mL.

-

Seed 100 µL of the cell suspension (2 x 10^4 cells) into each well of a 96-well plate.

-

Incubate the plate for 24 hours to allow for cell attachment.

Protocol 2: Inhibition with this compound

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare serial dilutions of this compound in assay medium to achieve final concentrations ranging from 1 nM to 10 µM. Include a vehicle control (DMSO).

-

Carefully remove the culture medium from the wells.

-

Add 100 µL of the diluted inhibitor or vehicle control to the respective wells.

-

Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.

Protocol 3: Substrate Addition and Incubation

-

Prepare a stock solution of DHEAS in assay medium (e.g., 100 µM).

-

Add 10 µL of the DHEAS stock solution to each well to achieve a final concentration of 10 µM (or as optimized).

-

Incubate the plate for 4 to 24 hours at 37°C. The optimal incubation time should be determined empirically.

Protocol 4: Sample Collection and DHEA Quantification

-

After incubation, carefully collect the cell culture supernatant from each well and transfer to a new 96-well plate or microcentrifuge tubes.

-

The amount of DHEA in the supernatant can be quantified using a DHEA ELISA kit following the manufacturer's instructions.[6]

-

Alternatively, for higher sensitivity and specificity, DHEA levels can be measured by LC-MS/MS.[6][7]

Data Analysis

-

Generate a standard curve using the DHEA standards provided in the ELISA kit.

-

Calculate the concentration of DHEA in each sample from the standard curve.

-

STS activity can be expressed as the amount of DHEA produced per unit of time (e.g., pmol/hour).

-

To determine the IC50 of this compound, plot the percentage of STS inhibition versus the log of the inhibitor concentration. The percentage of inhibition is calculated as: % Inhibition = 100 * (1 - (DHEA_inhibitor - DHEA_no_substrate) / (DHEA_vehicle - DHEA_no_substrate))

-